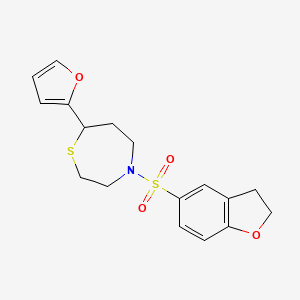

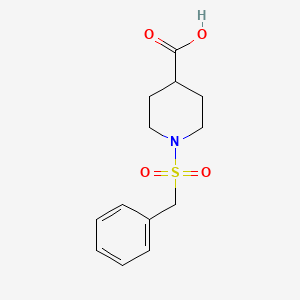

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of thiazepanes, which are heterocyclic compounds that contain a seven-membered ring with a sulfur and nitrogen atom.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives related to "4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane" involves various chemical reactions that yield functionally diverse compounds. For instance, the synthesis of functionalized allylic sulfoxides leading to 2,3,4-trisubstituted furan derivatives showcases the utility of these compounds in constructing complex molecular structures through a [3 + 2] annulation reaction (Fu et al., 2008). Similarly, cyclic sulfonamides, novel cyclic derivatives, have been synthesized through intramolecular Diels-Alder reactions, indicating the versatility of sulfonamide frameworks in drug design (Greig et al., 2001).

Pharmacological Applications

The compound's derivatives exhibit potential in pharmacological research, as evidenced by the discovery of farnesyltransferase inhibitors with potent preclinical antitumor activity. Such inhibitors, derived from 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine frameworks, demonstrate the critical role of sulfonyl groups in enhancing cellular activity and achieving therapeutic efficacy (Hunt et al., 2000).

Material Science and Photophysical Properties

In material science, derivatives like "4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane" find applications in creating novel materials with unique properties. For instance, bridging dibenzofuran moieties through intermolecular hydrogen bonding can induce dual-emissive and time-dependent evolutive organic afterglow, showcasing the potential of these compounds in developing advanced optical materials with tunable photophysical properties (Chen et al., 2019).

Natural Product Derivatives and Biological Activities

Exploration of natural product derivatives also highlights the significance of furanyl compounds, as derived from red seaweed, showing promising anti-inflammatory and antioxidative effects. Such research underscores the potential of these compounds in discovering new therapeutics with specific biological activities (Makkar & Chakraborty, 2018).

properties

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c19-24(20,14-3-4-15-13(12-14)6-10-22-15)18-7-5-17(23-11-8-18)16-2-1-9-21-16/h1-4,9,12,17H,5-8,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBVHSLDVQVROJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2414425.png)

![2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane](/img/structure/B2414429.png)

![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2414430.png)

![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2414432.png)

![1-[(1Z)-1-hydroxyimino-6-methyl-3,4-dihydro-2H-carbazol-9-yl]-3-(2-methylbenzimidazol-1-yl)propan-2-ol](/img/structure/B2414435.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N-methylacetamide](/img/structure/B2414437.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2414444.png)

![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2414448.png)